The synthesis of AMG-221 involves several complex organic reactions, primarily focusing on creating the thiazolone core and introducing the bicyclic amine structure. Key steps in the synthesis include:
The synthesis process has been optimized to yield significant quantities of the compound while maintaining purity and structural integrity .
AMG-221 has a complex molecular structure characterized by a bicyclic amine and a thiazol-4(5H)-one moiety. Its chemical formula is CHNOS, and it features several functional groups that contribute to its biological activity:
The stereochemistry of AMG-221 is critical for its activity; it exists as a specific enantiomer that exhibits potent inhibitory effects against the target enzyme .
AMG-221 undergoes various chemical reactions, particularly during its metabolism:
These metabolic processes are crucial for understanding the compound's efficacy and safety profile in clinical settings .
The primary mechanism of action of AMG-221 involves selective inhibition of 11β-hydroxysteroid dehydrogenase type 1. By inhibiting this enzyme, AMG-221 reduces the conversion of inactive cortisone to active cortisol in peripheral tissues, thereby lowering local glucocorticoid concentrations. This action leads to:
In preclinical models, AMG-221 demonstrated significant pharmacodynamic effects, supporting its potential as a therapeutic agent for metabolic disorders .
AMG-221 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate delivery methods and dosage forms for clinical use .
AMG-221 has significant potential applications in various fields:
Ongoing research continues to explore its full therapeutic potential and mechanisms within broader metabolic contexts .
The development of AMG 221 emerged from targeted efforts to pharmacologically inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a pivotal enzyme in glucocorticoid metabolism. This enzyme catalyzes the intracellular regeneration of active cortisol from inactive cortisone, amplifying glucocorticoid receptor activation in key metabolic tissues like liver and adipose tissue. Elevated cortisol levels directly contribute to insulin resistance, hepatic gluconeogenesis, and visceral adiposity—pathophysiological hallmarks of type 2 diabetes and metabolic syndrome. Preclinical validation demonstrated that 11β-HSD1 knockout mice resisted diet-induced obesity and hyperglycemia, while pharmacological inhibition improved insulin sensitivity and glucose homeostasis in diabetic models [1] [3].
The structural rationale centered on mimicking the steroidal substrate while enhancing selectivity over the closely related 11β-HSD2 isoform (which inactivates cortisol). AMG 221 belongs to a novel chemical class featuring a bicyclo[2.2.1]heptane (norbornyl) scaffold linked to a thiazolone ring, diverging from earlier inhibitors like carbenoxolone. This design exploited distinct binding pocket geometries within 11β-HSD1, particularly residues I111, T210, and G35/G206, to achieve high potency and selectivity [1]. The strategic focus on liver-selective inhibition aimed to maximize metabolic benefits while minimizing off-target effects, especially mineralocorticoid-related adverse effects observed with non-selective inhibitors [3].
Table 1: Key Preclinical Evidence Supporting 11β-HSD1 Inhibition for Type 2 Diabetes
Experimental Model | Key Finding | Implication for AMG 221 Development |
---|---|---|
11β-HSD1 Knockout Mice | Protected against high-fat diet-induced obesity and hyperglycemia | Validated target relevance for metabolic disorders |
Diabetic Mice (Pharmacological) | Reduced blood glucose, enhanced insulin sensitivity, attenuated weight gain | Established proof-of-concept for inhibitor efficacy |
Human Adipose/Cell Assays | Elevated cortisol generation linked to insulin resistance | Supported human translational potential |
CBX Clinical Studies | Improved glucose control but with mineralocorticoid side effects | Highlighted need for isoform selectivity in inhibitor design |
The synthetic chemistry campaign for AMG 221 and its metabolites exemplifies systematic structure-activity relationship (SAR) exploration combined with sophisticated chiral synthesis. Initial metabolic studies revealed eight primary oxidation products of AMG 221 (designated 2–9), formed via hydroxylation of the norbornyl or isopropyl groups, ketone formation, or alkene generation [1]. Crucially, these metabolites retained bioactivity, necessitating their synthesis for full pharmacological characterization.
Synthetic routes employed advanced stereocontrol strategies:
This synthetic endeavor enabled gram-scale production of pure metabolites, confirming structures originally identified in microsomal incubations and rat urine. Optimization focused on enhancing metabolic stability and potency. For instance, metabolite 2 (hydroxylation at the norbornyl bridge) demonstrated superior pharmacokinetics compared to the parent AMG 221, driving its selection for advanced profiling [1].
Table 2: Synthetic Strategies for Key AMG 221 Metabolites
Metabolite | Site of Modification | Key Synthetic Steps | Stereochemical Outcome |
---|---|---|---|
2 | Norbornyl (exo-OH) | Chiral SFC separation of 16 | Single enantiomer |
3 | Norbornyl (endo-OH) | Oxidation of 16 + L-selectride reduction + Chiral SFC | Stereoselective inversion |
4 | Norbornyl (keto) | Oxidation of 16 + Chiral SFC | N/A |
5 | Norbornyl (tertiary OH) | Hydroboration/oxidation of 18 + Chiral SFC | Single enantiomer |
8 | Isopropyl (gem-dimethyl-OH) | Aldol reaction of 19 with acetone + Chiral separation | Mixture resolved |
9 | Isopropyl (alkene) | DAST treatment of 21 | Elimination product |
Rigorous preclinical profiling of AMG 221 and its metabolites identified key parameters for clinical candidate selection: in vitro potency, pharmacokinetics (PK), bioavailability, and in vivo efficacy.
Potency Assessment: All major metabolites retained nanomolar inhibition against human 11β-HSD1 in biochemical (SPA) and cellular assays (Table 1). Metabolite 2 exhibited near-equipotency to AMG 221 (SPA Ki = 16.5 ± 4.8 nM vs. 12.8 ± 9.1 nM for AMG 221). Crucially, metabolites 2, 3, 4, and 8 maintained sub-30 nM potency, while 5 showed significantly reduced activity (Ki = 449 nM) [1].
Pharmacokinetic Superiority: Rat and mouse PK studies revealed metabolite 2 as the standout candidate:
In Vivo Efficacy: Metabolite 2 demonstrated robust target engagement in a mouse adipose pharmacodynamic (PD) model. Oral administration (10 and 30 mg/kg) significantly inhibited adipose 11β-HSD1 activity:
These data collectively supported advancing metabolite 2 due to its balanced potency, favorable PK profile enhancing exposure, and sustained target inhibition in metabolically relevant tissues. While AMG 221 entered clinical trials for type 2 diabetes [3], metabolite 2's superior preclinical profile suggested potential as a back-up candidate or refined development path.
Table 3: Preclinical Pharmacokinetic Profile of AMG 221 and Key Metabolites
Compound | Species | CL (L/h/kg) | Vss (L/kg) | t₁/₂ (h) | F (%) | Key Advantage |
---|---|---|---|---|---|---|
AMG 221 (1) | Rat | 1.16 | 1.53 | 12.18 | 34 | Parent compound |
Mouse | 3.31 | 0.90 | 3.32 | 31 | ||
Metabolite 2 | Rat | 0.44 | 0.97 | 2.17 | 58 | Lower CL, Higher F |
Mouse | 1.48 | 1.43 | 5.72 | >100 | Lower CL, Extended t₁/₂, Higher F | |
Metabolite 3 | Rat | 0.74 | 1.43 | 2.41 | NA | Moderate improvement over AMG 221 |
Metabolite 8 | Rat | 1.92 | 0.53 | 0.24 | 53 | Higher CL, Short t₁/₂ |
Table 4: In Vitro Potency of AMG 221 and Metabolites Against 11β-HSD1
Compound | Human SPA Ki (nM) ± SEM | Human Cell IC₅₀ (nM) ± SEM | Mouse SPA Ki (nM) ± SEM |
---|---|---|---|
AMG 221 (1) | 12.8 ± 9.1 | 10.1 ± 6.2 | 70.8 ± 51.1 |
2 | 16.5 ± 4.8 | 12.7 ± 10.2 | 152 ± 80 |
3 | 17.9 ± 5.0 | 15.0 ± 12.6 | 181 ± 88 |
4 | 23.5 ± 11.8 | 10.2 ± 2.4 | 230 ± 20 |
5 | 449 ± 134 | 237 ± 181 | - |
8 | 17.5 ± 7.7 | 21.3 ± 20 | - |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7